N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine
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Overview
Description
N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This compound is part of the benzodiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-diaminobenzene with cyclopropyl carbonyl compounds under acidic or basic conditions to form the benzodiazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted benzodiazole compounds .
Scientific Research Applications
N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-1,3-benzodiazol-4-amine: A simpler analog with similar core structure but lacking the cyclopropyl groups.
N-cyclopropyl-1H-1,3-benzodiazol-4-amine: A closely related compound with one cyclopropyl group instead of two.
Uniqueness
N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine is unique due to the presence of two cyclopropyl groups, which can influence its chemical reactivity and biological activity. This structural feature may confer enhanced stability, selectivity, and potency in various applications compared to its simpler analogs .
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N,1-dicyclopropylbenzimidazol-4-amine |
InChI |
InChI=1S/C13H15N3/c1-2-11(15-9-4-5-9)13-12(3-1)16(8-14-13)10-6-7-10/h1-3,8-10,15H,4-7H2 |
InChI Key |
GWBZXBFQMPDMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C3C(=CC=C2)N(C=N3)C4CC4 |
Origin of Product |
United States |
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